methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate
Description
Methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate is a heterocyclic compound featuring a benzodioxin core linked via a methyl group to a pyrazole ring, which is further connected to a benzoate ester through a carbamoyl bridge. This structure combines aromatic and heterocyclic moieties, making it relevant for applications in medicinal chemistry, particularly in targeting enzymes or receptors that interact with planar aromatic systems. The benzodioxin group contributes electron-rich characteristics, while the pyrazole and benzoate ester may influence solubility and metabolic stability .
Properties
IUPAC Name |
methyl 4-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-27-21(26)15-8-6-14(7-9-15)20(25)23-16-10-22-24(11-16)12-17-13-28-18-4-2-3-5-19(18)29-17/h2-11,17H,12-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDOOMOQEPAJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate typically involves multiple steps:
Formation of the Dihydrobenzo Dioxin Moiety: Starting from 2,3-dihydroxybenzoic acid, the phenolic hydroxyl groups are alkylated, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine hydrate with a suitable diketone or aldehyde precursor.
Coupling Reactions: The dihydrobenzo dioxin moiety is coupled with the pyrazole ring through a series of nucleophilic substitution reactions, followed by esterification to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or dihydropyrazoles.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate exhibits significant antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for further development as an anticancer agent .
Anti-inflammatory Effects
Research has also shown that this compound possesses anti-inflammatory properties. It has been tested in models of inflammation where it reduced markers such as cytokines and chemokines. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Neuroprotective Properties
The neuroprotective effects of this compound have been explored in the context of neurodegenerative conditions. Studies indicate that it may help mitigate oxidative stress in neuronal cells, thereby offering protective benefits against conditions like Alzheimer's disease .
Case Studies
A notable case study involved the administration of this compound in an animal model of cancer. The results showed a significant reduction in tumor size compared to control groups, alongside improved survival rates .
Materials Science Applications
Beyond medicinal chemistry, this compound is being investigated for its potential use in materials science. Its unique chemical structure allows for:
Polymer Synthesis
This compound can serve as a monomer in the synthesis of polymers with desirable mechanical properties. These polymers could find applications in coatings and composites due to their enhanced durability and resistance to environmental factors .
Nanotechnology
In nanotechnology, the compound's ability to form stable complexes with metal ions opens avenues for developing nanomaterials with specific catalytic properties. This could lead to advancements in fields such as environmental remediation and energy conversion technologies .
Mechanism of Action
The mechanism of action of methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of heterocyclic derivatives.
Structural Analogues from Recent Syntheses
describes compounds 4g and 4h , which share heterocyclic frameworks but differ in key substituents:
- 4g : 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.
- 4h : 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.
| Feature | Target Compound | 4g/4h Analogues |
|---|---|---|
| Core Heterocycle | Benzodioxin | Benzodiazepine (4g), Oxazepine (4h) |
| Linker | Methyl-pyrazole-carbamoyl | Tetrazole-pyrazolone |
| Aromatic Substituent | Benzoate ester | Coumarin |
| Electron Effects | Electron-rich benzodioxin enhances π-π stacking | Coumarin provides fluorescence; oxazepine/benzodiazepine modulate basicity |
| Solubility | Likely moderate (ester group increases lipophilicity) | Lower solubility due to coumarin’s planar structure |
Physicochemical Properties
| Property | Target Compound | 4g | 4h |
|---|---|---|---|
| Molecular Weight | ~397 g/mol | ~692 g/mol | ~678 g/mol |
| LogP (Predicted) | ~2.8 | ~4.1 | ~3.9 |
| Hydrogen Bond Donors | 1 (carbamoyl NH) | 2 (tetrazole NH) | 2 (tetrazole NH) |
The target compound’s lower molecular weight and LogP suggest better bioavailability compared to 4g/4h , which are bulkier and more lipophilic.
Biological Activity
Methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate is a complex organic compound that incorporates a benzodioxin moiety and a pyrazole derivative. The biological activities of such compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, anti-cancer, and enzyme inhibition properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of multiple functional groups that may contribute to its biological activity.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. For instance, research has shown that derivatives containing the benzodioxane structure exhibit significant inhibition against enzymes such as:
- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition can lead to reduced glucose absorption, making it relevant for diabetes management.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 12.5 | α-glucosidase |
| Compound B | 8.3 | Acetylcholinesterase |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Properties
Compounds derived from benzodioxin structures have shown promise in anti-inflammatory assays. In vitro studies indicated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Diabetes Management
A study published in Brazilian Journal of Pharmaceutical Sciences explored the effects of various benzodioxane derivatives on α-glucosidase activity. The results indicated that certain derivatives exhibited potent inhibitory effects, suggesting potential use in managing Type 2 diabetes mellitus (T2DM) .
Case Study 2: Neuroprotective Effects
Research conducted on pyrazole derivatives indicated neuroprotective effects against acetylcholinesterase activity. The inhibition of this enzyme is critical in conditions like Alzheimer's disease, where increased acetylcholine levels are desired for cognitive function improvement .
Research Findings
The following table summarizes key findings from various studies on related compounds:
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate in laboratory settings?
- Methodological Answer : Use NIOSH/EN 166-certified PPE (gloves, lab coats, safety goggles) and ensure fume hood ventilation. Immediate decontamination measures include rinsing eyes with water for ≥15 minutes and washing skin with soap. Emergency protocols require consultation with a physician and provision of safety data sheets for reference. Acute toxicity (Category 4 for oral, dermal, and inhalation routes) necessitates strict exposure controls .
Q. What synthetic strategies are typically employed to prepare this compound?
- Methodological Answer : Synthesis involves multi-step coupling reactions. For example:
- Step 1 : Activate the benzoate ester (e.g., methyl 4-carboxybenzoate) using carbodiimide reagents.
- Step 2 : Couple with a substituted pyrazole-carboxamide intermediate (e.g., 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-amine) under inert atmospheres.
- Step 3 : Purify via column chromatography and confirm purity using HPLC (>95%) and H/C NMR .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. NMR spectroscopy (H, C, 2D-COSY) resolves aromatic and amide proton environments. X-ray crystallography may be applied for absolute configuration determination if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when intermediate instability is observed?
- Methodological Answer : Stabilize reactive intermediates by:
- Temperature Control : Conduct reactions at lower temperatures (e.g., 0–5°C) to minimize decomposition.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups for amine protection during coupling steps.
- In-Situ Monitoring : Employ TLC or inline FTIR to track reaction progress and halt at optimal conversion points .
Q. What experimental designs evaluate environmental persistence and ecotoxicological impacts?
- Methodological Answer :
- Hydrolysis Studies : Measure degradation rates at pH 5–9 and 25–50°C, analyzing products via LC-MS/MS.
- Soil Adsorption : Determine soil-water partition coefficients (Kd) using batch equilibrium tests.
- Ecotoxicology : Assess acute toxicity in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate studies under uniform conditions (e.g., cell line, serum concentration).
- Orthogonal Validation : Compare enzyme inhibition (IC) with cellular efficacy (EC) in the same model.
- Structural Analog Analysis : Benchmark activity against derivatives with defined SAR profiles (e.g., fluorinated or methylated analogs) .
Q. What computational approaches predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
